molecular formula C24H27N3O3S B2673916 2-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide CAS No. 532970-15-3

2-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide

Cat. No. B2673916
CAS RN: 532970-15-3
M. Wt: 437.56
InChI Key: IKDKLNRZCSYAAD-UHFFFAOYSA-N
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Description

2-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a small molecule inhibitor that is capable of targeting specific proteins and enzymes, making it a valuable tool in the study of various biological processes.

Scientific Research Applications

Antimicrobial Activity

  • Design and Synthesis of Antimicrobial Agents : Compounds with a morpholine moiety, like the one , are investigated for their antimicrobial properties. Sahin et al. (2012) synthesized new 1,2,4-triazole derivatives containing a morpholine moiety, which exhibited good to moderate antimicrobial activities (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Molecular Synthesis and Structure

  • Synthesis of Morpholine Derivatives : The study by Mancuso et al. (2014) demonstrates the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives through oxidative carbonylation of 2-alkynylbenzamides, highlighting the versatility of such compounds in molecular synthesis (Mancuso, Ziccarelli, Armentano, Marino, Giofrè, & Gabriele, 2014).
  • Crystal and Molecular Structure Studies : Pang et al. (2006) studied the molecular structure of a benzamide molecule with a morpholinone ring, providing insights into the intramolecular interactions and hydrogen bonding patterns in such compounds (Pang, Yang, Yin, & Mao, 2006).

Carbonic Anhydrase Inhibition

  • Inhibition of Carbonic Anhydrases : Aromatic sulfonamide inhibitors, which often include morpholine derivatives, are studied for their inhibition of carbonic anhydrases, important enzymes in many biological processes. Supuran et al. (2013) researched several compounds, including 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, which exhibited nanomolar inhibitory concentrations against various carbonic anhydrase isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

properties

IUPAC Name

2-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-18-6-2-3-7-19(18)24(29)25-10-11-27-16-22(20-8-4-5-9-21(20)27)31-17-23(28)26-12-14-30-15-13-26/h2-9,16H,10-15,17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDKLNRZCSYAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide

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